Scrophularoside A8
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
The compound is typically produced in small quantities for research purposes rather than large-scale industrial production .
Chemical Reactions Analysis
Types of Reactions
Scrophularoside A8 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group in the compound with another.
Common Reagents and Conditions
The common reagents and conditions used in these reactions include:
Oxidizing agents: Such as potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reducing agents: Such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution reagents: Such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, cyanide ions).
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce various oxidized derivatives of this compound, while reduction reactions may yield reduced forms of the compound .
Scientific Research Applications
Scrophularoside A8 has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and chemical reactions.
Biology: Studied for its potential biological activities and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic effects and pharmacological properties.
Industry: Utilized in the development of new materials and chemical products
Mechanism of Action
The mechanism of action of Scrophularoside A8 involves its interaction with specific molecular targets and pathways in biological systems. The compound is known to bind to certain proteins and enzymes, modulating their activity and affecting various cellular processes. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to Scrophularoside A8 include:
- Scrophularoside A1
- Scrophularoside A2
- Scrophularoside A3
- Scrophularoside A4
- Scrophularoside A5
- Scrophularoside A6
- Scrophularoside A7
Uniqueness
This compound is unique due to its specific molecular structure and the distinct biological activities it exhibits. Compared to other similar compounds, this compound may have different binding affinities, reaction kinetics, and pharmacological properties .
Properties
Molecular Formula |
C35H44O19 |
---|---|
Molecular Weight |
768.7 g/mol |
IUPAC Name |
[(2S,3S,4R,5R,6S)-4,5-diacetyloxy-6-[[(1S,2S,4S,5S,6R,10S)-2-(hydroxymethyl)-10-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,9-dioxatricyclo[4.4.0.02,4]dec-7-en-5-yl]oxy]-2-methyloxan-3-yl] (E)-3-(3-hydroxy-4-methoxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C35H44O19/c1-14-27(51-22(41)8-6-17-5-7-20(45-4)19(40)11-17)29(48-15(2)38)30(49-16(3)39)34(47-14)52-28-18-9-10-46-32(23(18)35(13-37)31(28)54-35)53-33-26(44)25(43)24(42)21(12-36)50-33/h5-11,14,18,21,23-34,36-37,40,42-44H,12-13H2,1-4H3/b8-6+/t14-,18+,21+,23+,24+,25-,26+,27-,28-,29+,30+,31-,32-,33-,34-,35+/m0/s1 |
InChI Key |
FYTGEKJFCXSGKK-LHVPILOOSA-N |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@H]2[C@@H]3C=CO[C@H]([C@@H]3[C@@]4([C@H]2O4)CO)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)OC(=O)C)OC(=O)C)OC(=O)/C=C/C6=CC(=C(C=C6)OC)O |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C3C=COC(C3C4(C2O4)CO)OC5C(C(C(C(O5)CO)O)O)O)OC(=O)C)OC(=O)C)OC(=O)C=CC6=CC(=C(C=C6)OC)O |
Origin of Product |
United States |
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